2,4-dichloro-N-(5-((2,5-dimethylbenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
2,4-dichloro-N-[5-[(2,5-dimethylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2N3OS2/c1-10-3-4-11(2)12(7-10)9-25-18-23-22-17(26-18)21-16(24)14-6-5-13(19)8-15(14)20/h3-8H,9H2,1-2H3,(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLJAFEMQJFHKQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CSC2=NN=C(S2)NC(=O)C3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-(5-((2,5-dimethylbenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide typically involves multiple steps. One common method includes the reaction of 2,4-dichlorobenzoyl chloride with 5-amino-1,3,4-thiadiazole-2-thiol in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
2,4-dichloro-N-(5-((2,5-dimethylbenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Halogen atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can lead to the formation of disulfides, while substitution reactions can yield various substituted derivatives .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing the thiadiazole ring exhibit notable antimicrobial properties. For example, derivatives of 2,4-dichloro-N-(5-((2,5-dimethylbenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide have been tested against various bacterial strains and fungi. The results suggest that these compounds can inhibit the growth of pathogens effectively, making them candidates for developing new antimicrobial agents .
Anticancer Potential
Molecular docking studies have shown that this compound can interact with specific enzymes involved in cancer cell proliferation. In particular, it has been identified as a potential inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in rapidly dividing cells. This suggests a possible application in cancer therapeutics .
Anti-inflammatory Effects
Preliminary studies have indicated that this compound may possess anti-inflammatory properties. This is particularly relevant in the development of treatments for chronic inflammatory conditions where modulation of inflammatory pathways is beneficial .
Agricultural Applications
The compound's efficacy as a pesticide or herbicide has been explored due to its structural similarity to other known agrochemicals. Its ability to disrupt biological processes in pests makes it a candidate for further research in agricultural applications aimed at pest control .
Synthesis and Characterization
A recent study detailed the synthesis of several thiadiazole derivatives from this compound. The characterization was performed using NMR spectroscopy and elemental analysis to confirm the structure and purity of the synthesized compounds .
Pharmacological Testing
In pharmacological studies, the synthesized derivatives were subjected to various assays to evaluate their antimicrobial and anticancer activities. Results indicated that some derivatives exhibited enhanced activity compared to existing drugs on the market .
Mechanism of Action
The mechanism of action of 2,4-dichloro-N-(5-((2,5-dimethylbenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or proteins, leading to its biological effects. For example, it may inhibit bacterial enzymes, thereby exhibiting antibacterial activity. The exact molecular pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Table 1: Physicochemical Properties of Selected 1,3,4-Thiadiazole Derivatives
Key Observations :
- The target compound’s (2,5-dimethylbenzyl)thio group is bulkier than the (4-chlorobenzyl)thio group in compound 5e , which may reduce solubility but enhance hydrophobic interactions in biological systems.
- Compared to KC159 (with a carboxylic acid group), the target’s dichlorobenzamide lacks ionizable protons, suggesting differences in bioavailability and binding specificity .
Key Observations :
- Fluorinated analogs (e.g., 4f in ) may exhibit improved metabolic stability compared to chlorinated derivatives due to stronger C-F bonds.
- The anticonvulsant activity of MH-B1T2 highlights the role of halogenated aryl groups in neurological target engagement , suggesting the target compound’s dichloro substituents could confer similar benefits.
Table 3: Spectral Data for Key Analogs
Key Observations :
- The target compound’s NMR would likely show aromatic protons near δ 7.5–8.0 (benzamide) and δ 2.5–3.0 (dimethylbenzyl CH₃) based on analogs .
- IR spectra of similar compounds confirm the presence of amide C=O (1650–1680 cm⁻¹) and C-S (650–750 cm⁻¹) stretches .
Research Findings and Implications
Substituent Effects : Chlorine and methyl groups enhance lipophilicity and target binding, but may reduce aqueous solubility .
Thiadiazole Core : Critical for π-π stacking and hydrogen bonding with biological targets, as seen in docking studies of analogs .
Synthetic Flexibility : The target compound can be synthesized via dehydrosulfurization (as in ) or Suzuki coupling (as in ), offering scalability for further studies.
Biological Activity
2,4-Dichloro-N-(5-((2,5-dimethylbenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This compound belongs to the class of thiadiazole derivatives and exhibits a variety of pharmacological properties. This article reviews the biological activity of this compound, including its antimicrobial, anticancer, and other therapeutic potentials based on diverse research findings.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the following features:
- Dichloro Group : Enhances lipophilicity and biological activity.
- Thiadiazole Ring : Known for its diverse biological activities.
- Benzamide Moiety : Often associated with various therapeutic effects.
Antimicrobial Activity
Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. For instance:
- Study Findings : A study demonstrated that related thiadiazole compounds showed comparable antimicrobial activity to standard antibiotics like ciprofloxacin .
- Mechanism : The mechanism may involve the inhibition of bacterial cell wall synthesis or interference with nucleic acid synthesis.
Anticancer Activity
The anticancer potential of this compound has been explored in various studies:
- Cytotoxicity Tests : In vitro tests on cancer cell lines (e.g., K562) revealed moderate to good anticancer activity with IC50 values indicating effective inhibition of cell proliferation .
- Structure-Activity Relationship (SAR) : The presence of specific substituents on the thiadiazole ring has been linked to enhanced anticancer properties. For example, modifications that increase electron density can improve binding affinity to cancer targets .
The exact mechanism of action for this compound is still under investigation. However, it is hypothesized that:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell metabolism.
- Receptor Interaction : Binding to cellular receptors could alter signaling pathways related to cell growth and apoptosis.
Data Tables
| Biological Activity | Test System | IC50 Value | Reference |
|---|---|---|---|
| Antimicrobial | Various Bacteria | Comparable to ciprofloxacin | |
| Anticancer | K562 Cell Line | 7.4 µM |
Case Studies
- Antimicrobial Efficacy : In a comparative study against multiple bacterial strains, the compound exhibited significant inhibition rates similar to established antibiotics. This suggests potential use in treating bacterial infections resistant to conventional therapies.
- Cytotoxic Evaluation : A series of in vitro assays demonstrated that modifications to the thiadiazole ring can lead to enhanced anticancer activity. One derivative showed an IC50 value as low as 7 nM against specific cancer cell lines .
Q & A
Q. What experimental designs evaluate the compound’s synergy with existing antimicrobial agents?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
